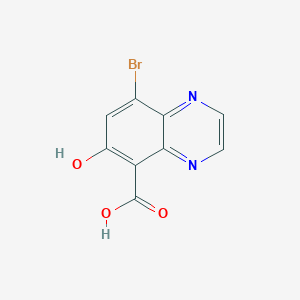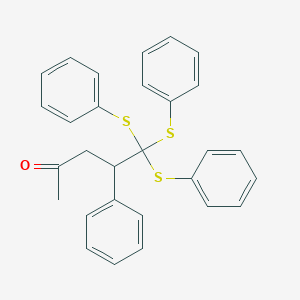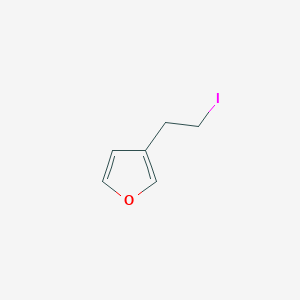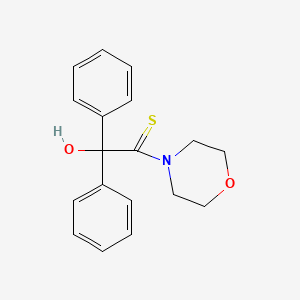
2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANETHIONE,2-HYDROXY-1-(4-MORPHOLINYL)-2,2-DIPHENYL- is a complex organic compound that features a morpholine ring, a hydroxy group, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIONE,2-HYDROXY-1-(4-MORPHOLINYL)-2,2-DIPHENYL- typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation using benzene and a suitable catalyst like aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions, such as using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
ETHANETHIONE,2-HYDROXY-1-(4-MORPHOLINYL)-2,2-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aluminum chloride, sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which ETHANETHIONE,2-HYDROXY-1-(4-MORPHOLINYL)-2,2-DIPHENYL- exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The morpholine ring and phenyl groups can play crucial roles in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHANETHIONE,2-HYDROXY-1-(4-PIPERIDINYL)-2,2-DIPHENYL-
- ETHANETHIONE,2-HYDROXY-1-(4-PYRROLIDINYL)-2,2-DIPHENYL-
Uniqueness
ETHANETHIONE,2-HYDROXY-1-(4-MORPHOLINYL)-2,2-DIPHENYL- is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings.
Propriétés
Numéro CAS |
59408-58-1 |
|---|---|
Formule moléculaire |
C18H19NO2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-hydroxy-1-morpholin-4-yl-2,2-diphenylethanethione |
InChI |
InChI=1S/C18H19NO2S/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17(22)19-11-13-21-14-12-19/h1-10,20H,11-14H2 |
Clé InChI |
LNVZAAVCYIEMNO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


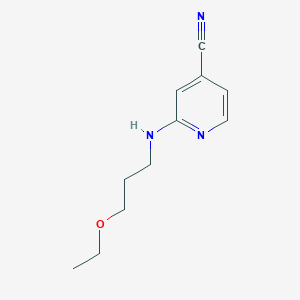
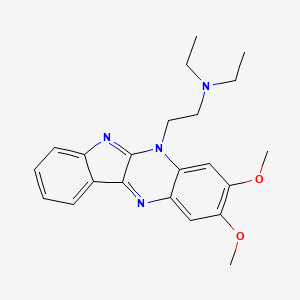
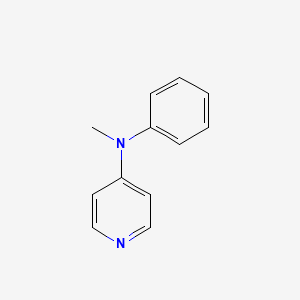
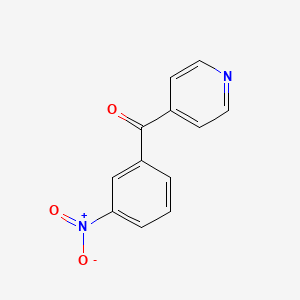
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
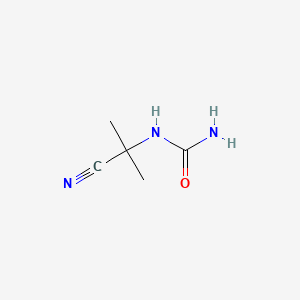


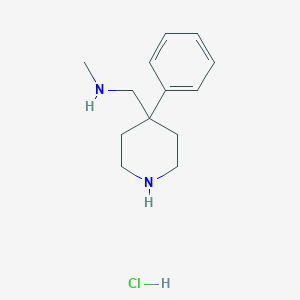
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
